molecular formula C12H9F3N8 B4361800 7-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4361800
M. Wt: 322.25 g/mol
InChI Key: WYRTXTFTTHSQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex heterocyclic structure that falls under the category of pyrazolotriazolopyrimidines. Compounds in this category often exhibit significant biological activities and are utilized in various fields such as medicinal chemistry and pharmacology due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step procedures that include cyclization reactions. Commonly, these steps might begin with the preparation of intermediates like pyrazole and triazole derivatives, which then undergo condensation and cyclization reactions to form the final product.

Industrial Production Methods

For industrial production, these steps are scaled up with a focus on optimizing yields and reaction conditions. Techniques like high-performance liquid chromatography (HPLC) are employed to purify the product, ensuring high purity and quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Employing reducing agents like sodium borohydride.

  • Substitution: : Reactions where one functional group in the molecule is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents might include:

  • For oxidation: Hydrogen peroxide, potassium permanganate.

  • For reduction: Sodium borohydride, lithium aluminium hydride.

  • For substitution: Different nucleophiles or electrophiles depending on the desired modification.

Major Products Formed

The major products depend on the specific reaction and conditions but typically include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including anti-inflammatory, antimicrobial, and antitumor properties.

  • Medicine: : Potential use in developing new pharmaceuticals, particularly targeting specific enzymes or receptors.

  • Industry: : Employed in the creation of specialized materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: : It often targets specific proteins or enzymes within biological systems, affecting their function.

  • Pathways Involved: : It may alter signal transduction pathways, leading to changes in cell behavior and activity. Specific mechanisms depend on the exact biological context and application.

Comparison with Similar Compounds

This compound can be compared with other pyrazolotriazolopyrimidines and heterocyclic compounds:

  • Similar Compounds: : Compounds like 7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, 1-methyl-3-(trifluoromethyl)-1H-pyrazole, and various substituted triazolo[1,5-c]pyrimidines.

  • Uniqueness: : Its unique combination of a trifluoromethyl group and the pyrazolotriazolopyrimidine framework gives it distinctive chemical properties and biological activities that set it apart from similar compounds.

That’s your detailed guide! Anything else you’d like to dig into about this?

Properties

IUPAC Name

10-methyl-4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N8/c1-21-7(3-8(19-21)12(13,14)15)9-18-11-6-4-17-22(2)10(6)16-5-23(11)20-9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRTXTFTTHSQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=NN3C=NC4=C(C3=N2)C=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
7-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
Reactant of Route 4
7-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
Reactant of Route 5
7-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
7-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.